Cas no 10479-68-2 (rac-(3aR,7aS)-octahydro-1H-isoindol-1-one)
10479-68-2 structure
Product Name:rac-(3aR,7aS)-octahydro-1H-isoindol-1-one
CAS No:10479-68-2
MF:C8H13NO
MW:139.194922208786
MDL:MFCD19687288
CID:198792
PubChem ID:13039545
Update Time:2025-09-23
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindol-1-one,octahydro-, (3aR,7aS)-rel-
- 2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one
- cis-octahydro-1H-isoindol-1-one
- (+-)-cis-octahydro-isoindol-1-one
- 1H-Isoindol-1-one, octahydro-
- AC1L3ALV
- AC1Q6GWB
- AGN-PC-00KKX9
- cis-Hexahydrophthalimidin
- cis-Hexahydro-phthalimidin
- NSC338089
- octahydro-1h-isoindol-1-one
- SureCN258503
- SureCN8789437
- (3aR,7aS)-rel-octahydro-1H-Isoindol-1-one (Relative struc)
- rac-(3aR,7aS)-octahydro-1H-isoindol-1-one
- DTXSID70909213
- NSC-338089
- D76636
- JKYNCKNIVHDOKU-UHFFFAOYSA-N
- 2555-11-5
- octahydro-isoindol-1-one
- AKOS006328953
- SCHEMBL258503
- (3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one
- EINECS 233-980-5
- CS-0106297
- CAA55511
- perhydroisoindolone
- 3a,4,5,6,7,7a-Hexahydro-1H-isoindol-3-ol
- 10479-68-2
- EN300-637422
-
- MDL: MFCD19687288
- Inchi: 1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)
- InChI Key: JKYNCKNIVHDOKU-UHFFFAOYSA-N
- SMILES: O=C1C2CCCCC2CN1
Computed Properties
- Exact Mass: 139.09979
- Monoisotopic Mass: 139.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 1.1
Experimental Properties
- Density: 1.044
- Boiling Point: 308.5°Cat760mmHg
- Flash Point: 176.8°C
- Refractive Index: 1.488
- PSA: 29.1
- LogP: 1.19850
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-814103-0.05g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 0.05g |
$212.0 | 2025-03-21 | |
| Enamine | EN300-814103-0.1g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 0.1g |
$317.0 | 2025-03-21 | |
| Enamine | EN300-814103-0.25g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 0.25g |
$452.0 | 2025-03-21 | |
| Enamine | EN300-814103-0.5g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 0.5g |
$713.0 | 2025-03-21 | |
| Enamine | EN300-814103-1.0g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 1.0g |
$914.0 | 2025-03-21 | |
| Enamine | EN300-814103-2.5g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
| Enamine | EN300-814103-5.0g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 | |
| Enamine | EN300-814103-10.0g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 | |
| Enamine | EN300-814103-1g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 90% | 1g |
$914.0 | 2023-09-02 | |
| Enamine | EN300-814103-5g |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one |
10479-68-2 | 90% | 5g |
$2650.0 | 2023-09-02 |
rac-(3aR,7aS)-octahydro-1H-isoindol-1-one Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
10479-68-2 (rac-(3aR,7aS)-octahydro-1H-isoindol-1-one) Related Products
- 1497-19-4(2,5-Pyrrolidinedione,3-methyl-3-propyl-)
- 77-67-8(Ethosuximide)
- 179683-97-7(2-Piperidinone,3,5-dimethyl-)
- 126822-39-7(4-Cyclopropylpyrrolidin-2-one)
- 7506-66-3(cis-Hexahydro-1H-isoindole-1,3(2H)-dione)
- 1444-94-6(octahydro-1H-isoindole-1,3-dione)
- 39711-79-0(N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk